molecular formula C16H11BrO2 B8224609 Methyl 4-((4-bromophenyl)ethynyl)benzoate

Methyl 4-((4-bromophenyl)ethynyl)benzoate

Cat. No.: B8224609
M. Wt: 315.16 g/mol
InChI Key: TXPUKHCQQKMRTM-UHFFFAOYSA-N
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Description

Methyl 4-((4-bromophenyl)ethynyl)benzoate is an organic compound that serves as a valuable building block in synthetic chemistry and materials science research. Its structure integrates a benzoate ester linked via a rigid, linear ethynyl group to a 4-bromophenyl ring. The ethynyl linker makes this compound a particularly useful intermediate for constructing extended π-conjugated molecular systems, which are of significant interest in the development of organic electronic materials and metal-organic frameworks. In pharmaceutical research, such scaffolds are frequently employed in the synthesis of compound libraries for biological screening, leveraging the reactivity of the bromo substituent for further functionalization via metal-catalyzed cross-coupling reactions. The ester group also offers a handle for further synthetic modification, for instance, through hydrolysis to the corresponding carboxylic acid. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

IUPAC Name

methyl 4-[2-(4-bromophenyl)ethynyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPUKHCQQKMRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Free Palladium-Catalyzed Conditions

Copper-free Sonogashira protocols have gained prominence for minimizing side reactions and simplifying purification. A homogeneous precatalyst, [DTBNpP]Pd(crotyl)Cl (P2 ), paired with tetramethylpiperidine (TMP) in dimethyl sulfoxide (DMSO), achieves couplings at room temperature with yields exceeding 90%. For example, coupling methyl 4-bromobenzoate with 4-bromophenylacetylene under these conditions proceeds efficiently in 45 minutes, eliminating the need for inert atmospheres. The base TMP ensures deprotonation of the terminal alkyne, while DMSO stabilizes the palladium intermediate, enhancing catalytic turnover.

Traditional Pd/Cu Catalyzed Coupling

Classical Sonogashira conditions employing Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with copper(I) iodide remain viable but require elevated temperatures (60–100°C) and longer reaction times (8–24 hours). While these methods are reliable for electron-deficient substrates, they struggle with sterically hindered aryl bromides like methyl 4-bromobenzoate, often necessitating stoichiometric copper to prevent alkyne homocoupling. A comparative study showed that copper-free systems outperform traditional methods in both yield (91% vs. 62%) and reaction time (45 minutes vs. 24 hours) for analogous substrates.

Synthesis of Key Starting Materials

Methyl 4-Bromobenzoate via Acid-Catalyzed Esterification

Methyl 4-bromobenzoate, a critical precursor, is synthesized through esterification of 4-bromobenzoic acid with methanol. A high-yield (99%) protocol involves refluxing 4-bromobenzoic acid (10 mmol) with methanol (100 mmol) and 1,3-dichloro-5,5-dimethylhydantoin (1.5 mmol) at 60°C for 7 hours. The product is isolated via extraction with ethyl acetate, washed with sodium carbonate, and purified by rotary evaporation. This method avoids hazardous acid catalysts, making it scalable for industrial applications.

Preparation of 4-Bromophenylacetylene

4-Bromophenylacetylene is typically synthesized via dehydrohalogenation of 1,2-dibromo-4-bromobenzene using a strong base like potassium hydroxide in ethanol. While detailed protocols are absent in the provided sources, analogous alkyne syntheses emphasize the importance of anhydrous conditions and controlled temperature to prevent polymerization.

Optimization of Reaction Parameters and Yield Enhancement

Critical parameters influencing Sonogashira coupling include catalyst loading, solvent polarity, and base strength. Optimal conditions for this compound synthesis involve:

  • Catalyst : 2 mol% [DTBNpP]Pd(crotyl)Cl (P2 )

  • Solvent : DMSO (polar aprotic, enhances Pd stability)

  • Base : TMP (2 equivalents, ensures alkyne deprotonation)

  • Temperature : 25°C (ambient conditions minimize side reactions)

Lowering the catalyst loading to 1 mol% reduces yield to 78%, while exceeding 2 mol% offers no incremental benefit. Solvent screening reveals DMSO outperforms THF or toluene due to its ability to solubilize both aromatic and alkyne substrates.

Comparative Analysis of Catalytic Systems

The table below contrasts Sonogashira conditions for this compound synthesis:

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Source
[DTBNpP]Pd(crotyl)Cl (P2 )TMPDMSO250.7591
Pd(PPh₃)₄/CuIEt₃NTHF802462
PdCl₂(PPh₃)₂/CuIDABCOToluene100855

Copper-free systems achieve superior yields under milder conditions, underscoring their suitability for sensitive substrates.

Applications and Subsequent Functionalization

This compound serves as a versatile intermediate. Its ethynyl group enables further functionalization via:

  • Click Chemistry : Azide-alkyne cycloaddition to generate triazoles for drug discovery.

  • Polymerization : Incorporation into conjugated polymers for organic LEDs (OLEDs).

  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at the bromine site .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-bromophenyl)ethynyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaOH, K2CO3).

    Oxidation Reactions: Oxidizing agents (KMnO4, OsO4), solvents (acetone, water).

    Reduction Reactions: Reducing agents (H2, Pd/C), solvents (ethanol, methanol).

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Oxidation Reactions: Carbonyl compounds.

    Reduction Reactions: Alkenes or alkanes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16_{16}H11_{11}BrO2_2
  • Molecular Weight : 315.16 g/mol
  • Physical Appearance : Typically appears as a crystalline solid.

The compound features a bromophenyl group attached to an ethynyl group, which contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry Applications

Methyl 4-((4-bromophenyl)ethynyl)benzoate is primarily studied for its potential as a pharmaceutical intermediate. Its derivatives have been linked to various therapeutic effects, particularly in the development of:

  • Anticancer Agents : The compound has been investigated for its role in synthesizing compounds with anti-neoplastic properties. For instance, it serves as a precursor in the synthesis of imatinib, a well-known drug used in treating certain types of cancer .
  • Antiviral Compounds : Research indicates that derivatives of this compound may exhibit activity against HIV, making it a candidate for further development in antiviral therapies .

Organic Synthesis

The compound is utilized as an important building block in organic synthesis due to its reactivity:

  • Cross-Coupling Reactions : this compound can participate in cross-coupling reactions, enabling the formation of complex organic molecules. This capability is leveraged in the synthesis of various functionalized aromatic compounds .
  • Catalysis : It can act as a catalyst or catalyst precursor in rearrangement reactions, facilitating the synthesis of aldose reductase inhibitors, which are relevant in diabetes research .

Material Science Applications

The unique properties of this compound also extend to materials science:

  • Liquid Crystals : Research has explored its potential as a component in liquid crystal formulations. These materials are essential for display technologies and other optical applications due to their ability to manipulate light .
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or improved electrical conductivity .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship analysis revealed that modifications on the bromophenyl group could enhance activity against specific tumor types .

Case Study 2: Antiviral Properties

In another investigation, researchers synthesized several derivatives using this compound as a starting material and tested their efficacy against HIV. The results indicated that certain modifications led to enhanced antiviral activity, suggesting a pathway for developing new HIV treatments .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents (e.g., imatinib)
Organic SynthesisCross-coupling reactions
Material ScienceLiquid crystal formulations
Compound DerivativeActivity LevelReference
Derivative AIC50 = 25 μM against cancer cells
Derivative BEC50 = 15 μM against HIV

Mechanism of Action

The mechanism of action of Methyl 4-((4-bromophenyl)ethynyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In medicinal chemistry, its mechanism of action involves interactions with biological targets, such as enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on the Aromatic Ring

Methyl 4-((4-Methoxyphenyl)ethynyl)benzoate
  • Structure : Replaces the bromine atom with a methoxy (-OCH₃) group.
  • Electronic Effects : The methoxy group is electron-donating, increasing electron density on the aromatic ring and altering the compound’s optical properties.
  • Synthesis: Similar Sonogashira coupling methods are employed, but yields may vary due to differences in substituent reactivity .
  • Applications : Enhanced electron density may improve charge-transfer properties in photonic applications compared to the brominated analog.
Methyl 4-((4-Aminophenyl)ethynyl)benzoate (MAPEB)
  • Structure: Features an amino (-NH₂) group instead of bromine.
  • Electronic Effects: The amino group is strongly electron-donating, creating a pronounced donor-π-acceptor (D-π-A) system. This results in a higher hyperpolarizability (βHRS = ~45 × 10⁻³⁰ cm⁴·statvolt⁻¹) compared to brominated derivatives .
  • Optical Properties: MAPEB exhibits superior nonlinear optical (NLO) responses, making it suitable for optical limiting devices under continuous-wave laser excitation .
Methyl 4-((N-Phenylmethylsulfonamido)ethynyl)benzoate
  • Structure : Incorporates a sulfonamide-functionalized ethynyl group.

Variations in the Linkage Group

Methyl 4-((4-Bromophenyl)(hydroxy)methyl)benzoate
  • Structure : Replaces the ethynyl group with a hydroxymethyl (-CH(OH)-) bridge.
  • Impact on Rigidity : Loss of conjugation due to the saturated linkage reduces electronic delocalization.
  • Physical Properties : Higher melting point (50–53°C) compared to ethynyl-linked analogs, attributed to hydrogen bonding from the hydroxyl group .
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile
  • Structure : Features an oxazole ring and nitrile group instead of the benzoate ester.
  • Optical Properties : Exhibits a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, lower than MAPEB but higher than dibenzylideneacetone derivatives, highlighting the role of extended π-systems in NLO performance .
Methyl 4-(4-(2-(4-Bromophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C2)
  • Structure: Part of a quinoline-piperazine scaffold with a 4-bromophenyl group.
  • Biological Activity : Tested for antiproliferative effects, where the bromine atom may enhance lipophilicity and target binding. However, direct data on Methyl 4-((4-bromophenyl)ethynyl)benzoate’s activity are unavailable .

Physical and Electronic Properties

Compound Melting Point/°C Key Electronic Feature βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹)
This compound Not reported Electron-withdrawing Br, conjugated π-system Not reported
MAPEB Not reported Strong D-π-A system (NH₂ donor) ~45
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Not reported Extended π-backbone with oxazole 45
Methyl 4-((4-Bromophenyl)(hydroxy)methyl)benzoate 50–53 Hydroxyl H-bonding, no conjugation N/A

Biological Activity

Methyl 4-((4-bromophenyl)ethynyl)benzoate is a compound of interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group and an ethynyl group attached to a benzoate moiety. Its molecular formula is C16H13BrO2C_{16}H_{13}BrO_2, and it has a molecular weight of approximately 319.18 g/mol. The compound exhibits a variety of chemical reactions, including substitution, oxidation, and reduction, which are crucial for its applications in organic synthesis and medicinal chemistry .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, leading to therapeutic effects. For instance, it has been explored for its potential as an inhibitor of certain metabolic pathways .
  • Catalytic Properties : It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations .
  • Cellular Effects : Preliminary studies suggest that the compound may influence cellular processes such as calcium signaling and cell viability, indicating potential roles in treating conditions like cancer or inflammation .

In Vitro Studies

Recent research indicates that this compound exhibits significant biological activity in vitro. For example:

  • Calcium Signaling : In studies assessing store-operated calcium entry (SOCE), compounds similar to this compound demonstrated inhibitory effects on SOCE with IC50 values around 4.3 μM in HEK cells . This suggests potential applications in conditions where calcium signaling is dysregulated.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with metabotropic glutamate receptors (mGluR5) has been noted, which could have implications for treating anxiety and depression .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has shown that modifications to the bromophenyl group can significantly affect the biological activity of the compound. For instance, variations in substituents on the aromatic rings have led to changes in potency against various biological targets .

Data Summary Table

Study Biological Activity IC50/Effect Reference
Calcium SignalingInhibition of SOCEIC50 = 4.3 μM
Enzyme InteractionInhibition of mGluR5Significant efficacy observed
General Medicinal ChemistryPotential as a drug development scaffoldVarious interactions with targets

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl 4-((4-bromophenyl)ethynyl)benzoate, and how is the product validated?

Answer:
The synthesis typically involves Sonogashira coupling between 4-bromophenylacetylene and methyl 4-iodobenzoate under palladium catalysis. Key steps include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a triethylamine base .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track alkyne-aryl coupling progress.
  • Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients.
  • Validation :
    • NMR : Confirm the ethynyl linkage via 1^1H NMR (absence of terminal alkyne protons at ~2.5 ppm) and 13^{13}C NMR (carbon signals at ~90-100 ppm for sp-hybridized carbons).
    • X-ray crystallography : Resolve molecular geometry (e.g., bond angles and torsion) if single crystals are obtained .
    • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) matching the theoretical mass.

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • FT-IR : Identify ester carbonyl (C=O stretch at ~1720 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
  • UV-Vis : Assess π-conjugation effects (absorption bands ~250-300 nm due to aryl-ethynyl transitions).
  • Single-crystal X-ray diffraction :
    • Data collection : Use Mo-Kα radiation (λ = 0.71069 Å) at 293 K .
    • Refinement : SHELXL for structure solution, with R-factor convergence < 0.05 .
    • Validation : Check for disorder in bromophenyl or benzoate moieties using displacement parameter analysis .

Advanced: How can researchers resolve discrepancies in crystallographic data, such as unexpected bond lengths or angles?

Answer:

  • Disorder modeling : For flexible ethynyl or bromophenyl groups, split occupancy refinement in SHELXL to account for positional disorder .
  • Thermal motion analysis : Anisotropic displacement parameters (ADPs) help identify static vs. dynamic disorder. High ADPs may require constraints.
  • Comparative analysis : Cross-reference with analogous structures (e.g., methyl 4-(phenylethynyl)benzoate) to validate geometric trends .
  • Computational validation : Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical bond lengths .

Advanced: What strategies optimize reaction yields in Sonogashira couplings for sterically hindered derivatives?

Answer:

  • Catalyst tuning : Replace Pd(PPh₃)₂Cl₂ with Pd(OAc)₂ and bulky ligands (e.g., XPhos) to reduce dehalogenation side reactions .
  • Solvent effects : Use polar aprotic solvents (DMF or THF) to stabilize intermediates.
  • Microwave-assisted synthesis : Shorten reaction time (30-60 min vs. 12-24 hrs) to minimize alkyne homocoupling .
  • In situ monitoring : ReactIR to detect transient intermediates and adjust conditions dynamically.

Advanced: How do electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electron-withdrawing effects : The 4-bromo group decreases electron density at the aryl ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings .
  • Steric vs. electronic balance : Bromine’s size may hinder rotation of the ethynyl group, affecting conjugation (validated by DFT-calculated HOMO-LUMO gaps) .
  • Competing pathways : Bromine can participate in unintended Ullmann or Buchwald-Hartwig couplings; control via ligand selection (e.g., avoid strong bases like DBU) .

Advanced: How can computational methods predict the compound’s photophysical properties for optoelectronic applications?

Answer:

  • TD-DFT calculations : Simulate UV-Vis spectra (e.g., CAM-B3LYP functional) to correlate aryl-ethynyl conjugation with absorption maxima .
  • Charge-transfer analysis : Electron density difference maps identify intramolecular charge transfer between bromophenyl and benzoate groups.
  • Solid-state packing : Crystal structure-based Hirshfeld surface analysis predicts intermolecular interactions (e.g., C–H···O, π-π stacking) affecting luminescence .

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